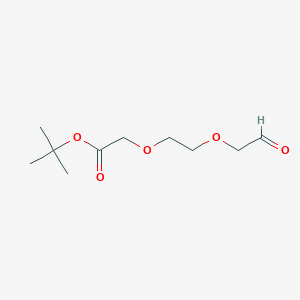
CHO-CH2-PEG1-CH2-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHO-CH2-PEG1-CH2-Boc is a compound that belongs to the class of polyethylene glycol-based linkers. It is commonly used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound plays a crucial role in linking two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein to be degraded .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CHO-CH2-PEG1-CH2-Boc typically involves organic synthesis techniquesThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: CHO-CH2-PEG1-CH2-Boc undergoes various chemical reactions, including:
Oxidation: The aldehyde group (CHO) can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amine derivatives
Applications De Recherche Scientifique
CHO-CH2-PEG1-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of CHO-CH2-PEG1-CH2-Boc involves its role as a linker in PROTACs. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein to be degraded. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .
Comparaison Avec Des Composés Similaires
CHO-CH2-PEG2-CH2-Boc: Similar structure with an additional PEG unit.
CHO-CH2-PEG3-CH2-Boc: Contains three PEG units.
CHO-CH2-PEG4-CH2-Boc: Contains four PEG units
Uniqueness: CHO-CH2-PEG1-CH2-Boc is unique due to its specific length and functional groups, which provide optimal spacing and flexibility for the synthesis of effective PROTACs. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a versatile tool in chemical synthesis .
Propriétés
IUPAC Name |
tert-butyl 2-[2-(2-oxoethoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYJANEMAVRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














